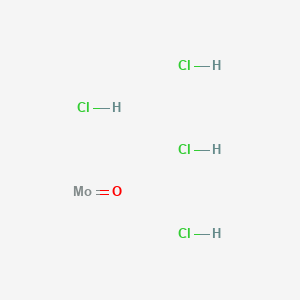oxomolybdenum;tetrahydrochloride
CAS No.:
Cat. No.: VC16531403
Molecular Formula: Cl4H4MoO
Molecular Weight: 257.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | Cl4H4MoO |
|---|---|
| Molecular Weight | 257.8 g/mol |
| IUPAC Name | oxomolybdenum;tetrahydrochloride |
| Standard InChI | InChI=1S/4ClH.Mo.O/h4*1H;; |
| Standard InChI Key | SFPKXFFNQYDGAH-UHFFFAOYSA-N |
| Canonical SMILES | O=[Mo].Cl.Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Oxomolybdenum tetrahydrochloride (MoOCl₄) belongs to the family of molybdenum oxyhalides, which combine oxygen and halogen ligands in varying stoichiometries. The compound features a molybdenum center in the +6 oxidation state, coordinated by one oxo (O²⁻) ligand and four chloride (Cl⁻) ions. This configuration confers a distorted octahedral geometry, as observed in analogous molybdenum oxyhalides .
Crystallographic Properties
While direct crystallographic data for MoOCl₄ is sparse, structural analogs such as molybdenum tetrachloride (MoCl₄) provide insights. MoCl₄ exists in two polymorphs: α-MoCl₄ adopts a polymeric structure with bridging chloride ligands, while β-MoCl₄ forms a hexameric cluster . In MoOCl₄, the oxo ligand likely occupies an axial position, with chloride ions in equatorial sites, as seen in related oxychlorides like MoO₂Cl₂ .
Comparative Analysis of Molybdenum Chlorides
The table below contrasts key properties of MoOCl₄ with other molybdenum chlorides:
Synthesis and Reactivity
Synthesis Pathways
MoOCl₄ is typically synthesized through controlled oxidation or chlorination of lower-valent molybdenum compounds. One plausible route involves the reaction of molybdenum trioxide (MoO₃) with hydrogen chloride under anhydrous conditions:
This method parallels the synthesis of MoCl₄, where molybdenum pentachloride (MoCl₅) is reduced using tetrachloroethylene :
For MoOCl₄, analogous redox reactions likely involve oxo-containing precursors.
Thermal Stability and Decomposition
MoOCl₄ decomposes upon heating, releasing chlorine gas and forming molybdenum trioxide:
This behavior mirrors the thermal decomposition of MoCl₄, which yields MoCl₃ and Cl₂ :
Physicochemical Properties
Thermal Properties
The thermal stability of MoOCl₄ is inferred from related compounds. MoCl₄ exhibits a melting point of 250°C and sublimes at 300°C . MoOCl₄, with stronger Mo–O bonds, likely has a higher thermal stability, with decomposition temperatures exceeding 150°C.
Spectroscopic Characteristics
Infrared spectroscopy of MoOCl₄ would reveal a characteristic Mo–O stretching vibration near 950 cm⁻¹, consistent with terminal oxo ligands in molybdenum(VI) complexes . Electronic spectra may show ligand-to-metal charge transfer (LMCT) transitions in the ultraviolet region, similar to MoCl₄’s absorption bands at 350–400 nm .
Applications in Catalysis and Materials Science
Catalytic Activity
MoOCl₄’s strong Lewis acidity and redox activity make it suitable for catalyzing oxidation reactions. For instance, it may facilitate the epoxidation of alkenes or the oxidation of sulfides to sulfoxides, akin to MoCl₅’s role in organic synthesis .
Role in Polymerization
Molybdenum oxychlorides are effective catalysts in living polymerization processes. MoOCl₄ could initiate controlled polymer growth by stabilizing reactive intermediates, as demonstrated by molybdenum-based catalysts in olefin polymerization .
Biological and Environmental Considerations
Environmental Persistence
Future Research Directions
Advanced Characterization
Single-crystal X-ray diffraction studies are needed to resolve MoOCl₄’s precise structure. Additionally, thermogravimetric analysis (TGA) could quantify its decomposition kinetics.
Novel Applications
Exploring MoOCl₄’s potential in energy storage (e.g., as a battery cathode material) or photovoltaics (as a light-absorbing layer) could unlock new technological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume